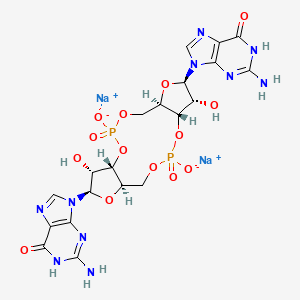
Cyclic-di-GMP (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cyclic diguanylate monophosphate can be synthesized using chemical methods, but the most efficient method is through enzymatic synthesis using diguanylate cyclases. These enzymes catalyze the cyclization of two guanosine triphosphate molecules to form c-Di-GMP. The reaction conditions typically involve the use of a thermophilic diguanylate cyclase to ensure high yield and stability .
Industrial Production Methods
Industrial production of Cyclic-di-GMP (disodium) involves the use of biocatalysts to produce the compound in large quantities. The process includes the expression of diguanylate cyclase in a suitable host organism, followed by purification and crystallization of the product. The use of thermophilic enzymes is preferred due to their stability and efficiency in catalyzing the reaction .
化学反応の分析
Types of Reactions
Cyclic diguanylate monophosphate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is also involved in substitution reactions where it interacts with other molecules to form new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving Cyclic-di-GMP (disodium) include water for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions of Cyclic-di-GMP (disodium) include linear guanosine monophosphate and other cyclic nucleotides. These products are often used in further biochemical and structural studies to understand the signaling pathways regulated by c-Di-GMP .
科学的研究の応用
Cyclic diguanylate monophosphate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide-based signaling mechanisms and to develop new synthetic methods for cyclic nucleotides.
Biology: In prokaryotic systems, it regulates processes such as biofilm formation, motility, and virulence.
Medicine: Cyclic-di-GMP (disodium) is being explored as a potential therapeutic agent due to its ability to modulate immune responses and its role in bacterial pathogenesis.
作用機序
Cyclic diguanylate monophosphate exerts its effects by binding to specific receptors and enzymes within the cell. In bacteria, it binds to diguanylate cyclases and phosphodiesterases, which regulate its intracellular levels. In eukaryotic cells, it binds to the transmembrane protein STING, leading to the activation of interferon genes and the innate immune response . The molecular targets and pathways involved include the STING-TBK1-IRF3 pathway, which is crucial for the production of type I interferons during infections .
類似化合物との比較
Cyclic diguanylate monophosphate sodium salt is unique due to its specific role as a bacterial second messenger. Similar compounds include:
Cyclic diadenylate monophosphate (c-Di-AMP): Another bacterial second messenger involved in regulating various cellular processes.
Cyclic guanosine monophosphate-adenosine monophosphate (c-GAMP): A hybrid cyclic nucleotide that plays a role in both bacterial and eukaryotic signaling pathways.
Cyclic guanosine monophosphate (cGMP): A common regulator of ion channel conductance, glycogenolysis, and cellular apoptosis in eukaryotic cells.
Cyclic diguanylate monophosphate sodium salt stands out due to its specific interactions with bacterial signaling proteins and its ability to modulate immune responses in eukaryotic cells .
特性
分子式 |
C20H22N10Na2O14P2 |
|---|---|
分子量 |
734.37 |
IUPAC名 |
disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34);;/q;2*+1/p-2/t5-,6-,9-,10-,11-,12-,17-,18-;;/m1../s1 |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
同義語 |
3/',5/'-Cyclic diguanylic acid sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



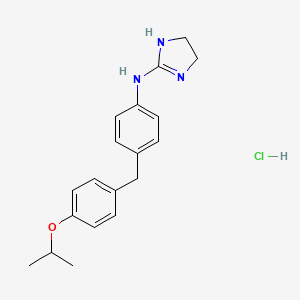
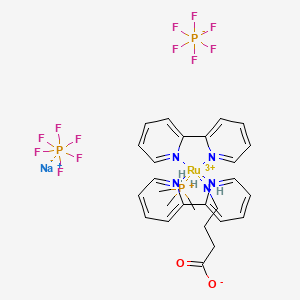
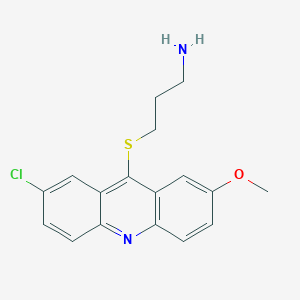
![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride](/img/structure/B1150225.png)
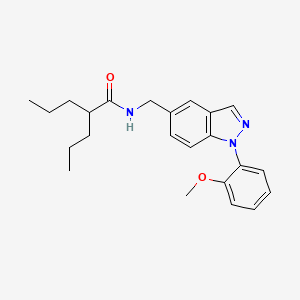
![tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B1150232.png)
![disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate](/img/structure/B1150235.png)

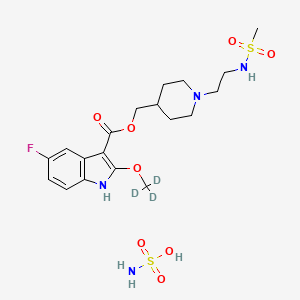
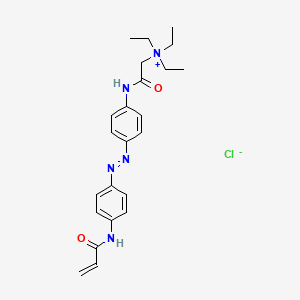
![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride](/img/structure/B1150263.png)
